Cas no 83783-33-9 (3-formyl-1H-Indole-6-carbonitrile)
3-formyl-1H-Indole-6-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-formyl-1H-Indole-6-carbonitrile
- 6-cyanoindole-3-carboxaldehyde
- 3-Formyl-6-cyano-1H-indole
- 3-Formyl-1H-indole-6-carbonitrile (ACI)
- 3-Formyl-6-cyano-1H-indole, AldrichCPR
- DS-17671
- STK655272
- BBL030587
- 3-Formylindole-6-carbonitrile
- 1H-Indole-6-carbonitrile, 3-formyl-
- 83783-33-9
- DTXSID20444285
- SB21997
- MFCD06657155
- CS-0043779
- SY034543
- NCGC00337486-01
- SCHEMBL1307459
- KCNWLZZKKCXGOC-UHFFFAOYSA-N
- ALBB-035495
- AKOS005585579
- FD13064
- AB01328766-02
-
- MDL: MFCD06657155
- Inchi: 1S/C10H6N2O/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H
- InChI Key: KCNWLZZKKCXGOC-UHFFFAOYSA-N
- SMILES: N#CC1C=C2C(C(=CN2)C=O)=CC=1
Computed Properties
- Exact Mass: 170.048012819g/mol
- Monoisotopic Mass: 170.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 56.6Ų
Experimental Properties
- Density: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 429.6°C at 760 mmHg
- Solubility: Very slightly soluble (0.27 g/l) (25 º C),
3-formyl-1H-Indole-6-carbonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
3-formyl-1H-Indole-6-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0726-1g |
3-Formyl-1H-indole-6-carbonitrile |
83783-33-9 | 97% | 1g |
339.22CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0726-5g |
3-Formyl-1H-indole-6-carbonitrile |
83783-33-9 | 97% | 5g |
1017.65CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0726-25g |
3-Formyl-1H-indole-6-carbonitrile |
83783-33-9 | 97% | 25g |
3392.17CNY | 2021-05-07 | |
| Fluorochem | 091616-250mg |
3-Formyl-1H-indole-6-carbonitrile |
83783-33-9 | 95% | 250mg |
£23.00 | 2022-02-28 | |
| Fluorochem | 091616-1g |
3-Formyl-1H-indole-6-carbonitrile |
83783-33-9 | 95% | 1g |
£44.00 | 2022-02-28 | |
| Fluorochem | 091616-5g |
3-Formyl-1H-indole-6-carbonitrile |
83783-33-9 | 95% | 5g |
£132.00 | 2022-02-28 | |
| Fluorochem | 091616-10g |
3-Formyl-1H-indole-6-carbonitrile |
83783-33-9 | 95% | 10g |
£246.00 | 2022-02-28 | |
| abcr | AB446690-1 g |
3-Formyl-1H-indole-6-carbonitrile, 95%; . |
83783-33-9 | 95% | 1g |
€94.00 | 2023-07-18 | |
| abcr | AB446690-5 g |
3-Formyl-1H-indole-6-carbonitrile, 95%; . |
83783-33-9 | 95% | 5g |
€226.60 | 2023-07-18 | |
| abcr | AB446690-10 g |
3-Formyl-1H-indole-6-carbonitrile, 95%; . |
83783-33-9 | 95% | 10g |
€349.00 | 2023-07-18 |
3-formyl-1H-Indole-6-carbonitrile Production Method
Production Method 1
2.1 Reagents: Phosphorus oxychloride ; rt → -5 °C; 20 min, -5 °C
2.2 Solvents: Dimethylformamide ; 10 °C; 1 h, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, pH 7 - 8, reflux
Production Method 2
1.2 Solvents: Dimethylformamide ; 10 °C; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, pH 7 - 8, reflux
Production Method 3
Production Method 4
1.2 Reagents: Sodium bicarbonate Solvents: Water
Production Method 5
2.1 Reagents: Hydrazine Catalysts: Nickel Solvents: Methanol ; 4 h, 45 °C
3.1 Reagents: Phosphorus oxychloride ; rt → -5 °C; 20 min, -5 °C
3.2 Solvents: Dimethylformamide ; 10 °C; 1 h, rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, pH 7 - 8, reflux
Production Method 6
1.2 Reagents: Water ; 0 °C
2.1 Solvents: Dimethylformamide ; 4 h, 135 °C
3.1 Reagents: Hydrazine Catalysts: Nickel Solvents: Methanol ; 4 h, 45 °C
4.1 Reagents: Phosphorus oxychloride ; rt → -5 °C; 20 min, -5 °C
4.2 Solvents: Dimethylformamide ; 10 °C; 1 h, rt
4.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, pH 7 - 8, reflux
3-formyl-1H-Indole-6-carbonitrile Raw materials
- (dimethoxymethyl)dimethylamine
- 1H-Indole-6-carbonitrile
- Benzonitrile, 4-[2-(dimethylamino)ethenyl]-3-nitro-
- 2-Nitro-p-toluonitrile
3-formyl-1H-Indole-6-carbonitrile Preparation Products
3-formyl-1H-Indole-6-carbonitrile Suppliers
3-formyl-1H-Indole-6-carbonitrile Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3-formyl-1H-Indole-6-carbonitrile
Recent Advances in the Application of 3-formyl-1H-Indole-6-carbonitrile (CAS: 83783-33-9) in Chemical Biology and Pharmaceutical Research
The compound 3-formyl-1H-Indole-6-carbonitrile (CAS: 83783-33-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its formyl and cyano functional groups, serves as a critical building block in the synthesis of various biologically active molecules. Recent studies have highlighted its potential as a precursor for the development of kinase inhibitors, antimicrobial agents, and anticancer therapeutics, making it a focal point for researchers aiming to explore novel therapeutic avenues.
One of the most notable applications of 3-formyl-1H-Indole-6-carbonitrile lies in its role as an intermediate in the synthesis of small-molecule kinase inhibitors. Kinases are pivotal targets in oncology, and the structural features of this compound allow for the introduction of diverse pharmacophores, enhancing binding affinity and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of potent inhibitors targeting the epidermal growth factor receptor (EGFR), a key driver in non-small cell lung cancer. The study reported that derivatives of 3-formyl-1H-Indole-6-carbonitrile exhibited nanomolar inhibitory activity, with improved pharmacokinetic profiles compared to existing therapeutics.
Beyond oncology, 3-formyl-1H-Indole-6-carbonitrile has shown promise in antimicrobial research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters explored its derivatives as potential agents against drug-resistant bacterial strains. The study revealed that modifications at the formyl group led to compounds with significant activity against methicillin-resistant Staphylococcus aureus (MRSA), underscoring the compound's adaptability in addressing global health challenges. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional antibiotics.
In addition to its therapeutic potential, 3-formyl-1H-Indole-6-carbonitrile has been employed in chemical biology as a fluorescent probe for studying protein-ligand interactions. Its inherent fluorescence properties, combined with its small molecular weight, make it an ideal candidate for labeling and tracking biomolecules in complex biological systems. A 2022 study in ACS Chemical Biology utilized this compound to develop a novel probe for real-time monitoring of enzyme activity in live cells, providing insights into dynamic cellular processes that were previously difficult to observe.
The synthesis and scalability of 3-formyl-1H-Indole-6-carbonitrile have also been subjects of recent advancements. A 2023 report in Organic Process Research & Development detailed a cost-effective and environmentally friendly synthetic route, employing catalytic methods to improve yield and reduce waste. This development is particularly significant for industrial-scale production, ensuring a steady supply for ongoing and future research endeavors.
In conclusion, 3-formyl-1H-Indole-6-carbonitrile (CAS: 83783-33-9) continues to be a molecule of high interest in chemical biology and pharmaceutical research. Its multifaceted applications—spanning drug discovery, antimicrobial development, and chemical probes—highlight its versatility and potential to address unmet medical needs. As research progresses, further exploration of its derivatives and mechanisms of action is expected to yield even more groundbreaking discoveries in the coming years.
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